2,5-Dimethylphenyl methanesulfonate

Description

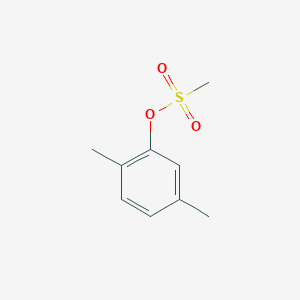

2,5-Dimethylphenyl methanesulfonate is an aryl sulfonate ester characterized by a phenyl ring substituted with methyl groups at the 2- and 5-positions, linked to a methanesulfonate (-SO₃CH₃) group. This structural motif combines the steric and electronic effects of the dimethylphenyl moiety with the sulfonate ester functionality, which is widely utilized in organic synthesis as a leaving group or stabilizing group. The 2,5-dimethyl substitution pattern may enhance lipophilicity and influence reactivity compared to simpler aryl sulfonates .

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) methanesulfonate |

InChI |

InChI=1S/C9H12O3S/c1-7-4-5-8(2)9(6-7)12-13(3,10)11/h4-6H,1-3H3 |

InChI Key |

SRHWWXIRDISSAE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2,5-dimethylphenyl methanesulfonate and analogous compounds:

Substituent Effects on Reactivity

- Electronic Effects : The methyl groups on the phenyl ring act as electron-donating groups (EDGs), which may reduce the electrophilicity of the sulfonate group compared to electron-withdrawing substituents (e.g., triflate in ). This could result in slower reaction rates in nucleophilic substitutions compared to triflates .

- This contrasts with unsubstituted phenyl sulfonates, which have lower steric bulk .

Physical Properties

- Lipophilicity : The dimethylphenyl group increases lipophilicity compared to simpler sulfonates like 4-methylbenzenesulfonic acid, enhancing solubility in organic solvents. This property is critical for applications in drug delivery or agrochemical formulations .

- Melting/Boiling Points : While direct data are absent, analogous compounds such as dimethyl sulfone (mp 107–111°C, ) suggest that sulfonate derivatives with aromatic groups may exhibit higher melting points due to crystalline packing.

Preparation Methods

Supercritical Water Hydrolysis of 2,5-Dimethylbenzenesulfonic Acid

The process involves two stages:

Step 1: Oxidative Hydrolysis

-

Reactants : 2,5-Dimethylbenzenesulfonic acid, sodium hydroxide (molar ratio 1:0.1–0.4), distilled water (0.5–2 L/mol substrate), and oxygen (0.1–1 MPa).

-

Conditions : Supercritical water (≥360°C, ≥21.5 MPa) for 5–30 seconds.

-

Outcome : Crude 2,5-dimethylphenol with 85–90% yield after filtration.

Step 2: Purification

-

Recrystallization : Ethanol refining followed by vacuum drying (50°C, 30 kPa, 12 hours) yields ≥99% pure 2,5-dimethylphenol.

Advantages :

Esterification with Methanesulfonyl Chloride

The methanesulfonate ester is synthesized via nucleophilic acyl substitution, where 2,5-dimethylphenol reacts with methanesulfonyl chloride (MsCl) in the presence of a base.

Standard Laboratory Protocol

-

Reactants :

-

2,5-Dimethylphenol (1 equiv), MsCl (1.2 equiv), pyridine (1.5 equiv).

-

-

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM) at 0–5°C.

-

Duration: 2–4 hours under nitrogen atmosphere.

-

-

Workup :

-

Quenching with ice-cold water, extraction with DCM, and drying over Na₂SO₄.

-

Column chromatography (hexane:ethyl acetate, 4:1) yields 70–80% pure product.

-

Industrial-Scale Adaptations

-

Catalyst Optimization : Triethylamine replaces pyridine for cost efficiency.

-

Solvent Recycling : Toluene enables easier distillation and reuse.

-

Yield Enhancement : Excess MsCl (1.5 equiv) and elevated temperatures (40°C) achieve 85–90% conversion.

Reaction Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–5°C (lab); 40°C (ind) | Prevents side reactions (e.g., oxidation). |

| Base | Pyridine or Et₃N | Neutralizes HCl, drives equilibrium. |

| MsCl Equivalents | 1.2–1.5 | Ensures complete phenol conversion. |

Purification and Characterization

Crystallization Techniques

Spectroscopic Analysis

-

¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and methanesulfonyl (δ 3.1 ppm).

-

IR : S=O stretches at 1170 cm⁻¹ and 1350 cm⁻¹ confirm ester formation.

Emerging Methodologies

Microwave-Assisted Synthesis

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-Dimethylphenyl methanesulfonate with high purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature, stoichiometry of methanesulfonyl chloride to 2,5-dimethylphenol, and reaction time. Catalytic bases (e.g., triethylamine) are critical for deprotonation and activating the phenolic hydroxyl group. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures removal of unreacted starting materials and byproducts. Reaction progress should be monitored using TLC or HPLC .

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography (using programs like SHELXL ) confirms the molecular geometry and crystal packing. NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and carbon connectivity, with methanesulfonate’s methyl protons appearing as a singlet at ~3.0 ppm. Mass spectrometry (EI or ESI) validates the molecular ion peak (C₉H₁₂O₃S, MW 200.25) and fragmentation patterns. FT-IR confirms the sulfonate ester’s S=O stretching bands (~1350–1170 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent skin/eye contact. Store in airtight containers under inert gas (argon) at 2–8°C to minimize hydrolysis. Degradation products (e.g., methanesulfonic acid) require neutralization before disposal. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting SDS guidelines for sulfonate esters .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

- Methodological Answer : Design a factorial experiment varying catalysts (e.g., DMAP vs. pyridine), solvents (dichloromethane vs. THF), and temperature (0–25°C). Monitor yields via GC-MS or gravimetric analysis. For example, pyridine may act as both base and solvent, reducing side reactions. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps, such as methanesulfonyl chloride activation .

Q. What analytical challenges arise in detecting trace impurities in this compound?

- Methodological Answer : Residual solvents (e.g., dichloromethane) or hydrolyzed byproducts (2,5-dimethylphenol) require high-resolution techniques. Use UPLC-QTOF-MS with a C18 column (1.7 µm particles) for separation. Quantify impurities via external calibration curves. Stability-indicating methods (e.g., forced degradation under acidic/alkaline conditions) validate specificity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via TGA-DSC (thermal decomposition profile) and HPLC. Hydrolytic degradation follows pseudo-first-order kinetics; activation energy (Eₐ) can be calculated using the Arrhenius equation. Silica gel desiccants or molecular sieves in storage vials improve shelf life .

Q. What strategies are effective in studying the compound’s interactions with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with proteins like serum albumin. Molecular docking (AutoDock Vina) predicts binding modes, validated by X-ray crystallography of co-crystals. Fluorescence quenching assays (e.g., tryptophan emission at 340 nm) reveal conformational changes .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reactivity. MD simulations predict solvation effects and transition states for sulfonate ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.